molecular formula C8H6N2O B8798111 4-Cyanobenzaldehyde oxime CAS No. 6522-28-7

4-Cyanobenzaldehyde oxime

Cat. No. B8798111
CAS RN: 6522-28-7
M. Wt: 146.15 g/mol
InChI Key: XUPNOABKAQYYOD-UHFFFAOYSA-N
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Description

4-Cyanobenzaldehyde oxime is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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properties

CAS RN

6522-28-7

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-(hydroxyiminomethyl)benzonitrile

InChI

InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H

InChI Key

XUPNOABKAQYYOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound was prepared according to Biasotti et al. Bioorg. Med. Chem. 2003, 11, 2247. A suspension of 4-formylbenzonitrile (500 mg, 3.81 mmol, 1.00 eq), hydroxylamine hydrochloride (290 mg, 4.19 mmol, 1.10 eq), and sodium acetate (1.56 g, 19.05 mmol, 5.00 eq) in MeOH (50 mL) was heated at 70° C. for 4 h before concentration to dryness. The residue was then slurried in Et2O, filtered, and concentrated to afford the desired intermediate (496 mg, 3.39 mmol, 89%).
Quantity
500 mg
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reactant
Reaction Step One
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290 mg
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reactant
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1.56 g
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reactant
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Quantity
50 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

This material was prepared from 4-cyanobenzaldehyde according to Kawase and Kikugawa (J. Chem. Soc., Perkin Trans I 1979, 643). To a solution of 4-cyanobenzaldehyde (1.31 g, 10 mmol) in 1:1 EtOH:pyridine (10 mL) was added hydroxylamine hydrochloride (0.70 g, 10 mmol). The resulting solution was stirred at room temperature for 18 h and was concentrated in vacuo to one-half volume. To this solution was added ice water, causing the product to crystallize from solution. Recrystallization from EtOH--water followed by drying over P2O5 afforded 1.46 g (100%) of the desired oxime; mp: 167.8°-169.4° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
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reactant
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0 (± 1) mol
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reactant
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0.7 g
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step Two
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Yield
100%

Synthesis routes and methods III

Procedure details

This material was prepared from 4-cyanobenzaldehyde according to Kawase and Kikugawa (J. Chem. Soc., Perkin Trans I 1979, 643). To a solution of 4-cyanobenzaldehyde (1.31 g, 10 mmol) in 1:1EtOH:pyridine (10 mL) was added hydroxylamine hydrochloride (0.70 g, 10 mmol). The resulting solution was stirred at room temperature for 18 h and was concentrated in vacuo to one-half volume. To this solution was added ice water, causing the product to crystallize from solution. Recrystallization from EtOH--water followed by drying over P2O5 afforded 1.46 g (100%) of the desired oxime; mp: 167.8-169.4° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

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